Mal-PEG10-NHS ester is a specialized chemical compound that serves as a linker in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. This compound is characterized by its polyethylene glycol backbone, which enhances solubility in aqueous environments, making it suitable for various biochemical applications. The presence of an N-hydroxysuccinimide ester group allows for efficient conjugation with amine-containing molecules, facilitating the formation of stable covalent bonds.
Mal-PEG10-NHS ester is derived from polyethylene glycol and is classified as a non-cleavable linker used predominantly in the field of biochemistry and pharmaceutical research. Its molecular formula is , with a molecular weight of approximately 706.74 g/mol . This compound falls within the broader category of polyethylene glycol derivatives, which are widely utilized for their biocompatibility and ability to enhance the pharmacokinetic properties of therapeutic agents.
The synthesis of Mal-PEG10-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction is usually conducted in organic solvents like dichloromethane or dimethylformamide under mild conditions, allowing for the formation of the desired NHS ester .
In industrial settings, large-scale production employs controlled environments to ensure high purity and yield, followed by purification steps such as precipitation, filtration, and chromatography to eliminate impurities .
The molecular structure of Mal-PEG10-NHS ester features a long polyethylene glycol chain connected to an N-hydroxysuccinimide moiety. The detailed structural data includes:
This structure enables the compound to effectively interact with thiol groups in proteins through maleimide chemistry, facilitating bioconjugation processes .
Mal-PEG10-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react specifically with primary amines to form stable amide bonds. Typical reagents used in these reactions include primary amines (such as lysine residues in proteins), phosphate-buffered saline, and dimethyl sulfoxide .
Common Reaction Conditions:
The major products formed are PEGylated proteins or other amine-containing molecules that exhibit enhanced solubility and stability due to the hydrophilic nature of the polyethylene glycol spacer .
The mechanism of action for Mal-PEG10-NHS ester involves its ability to form stable covalent bonds with primary amines present on target proteins or other biomolecules. This reaction leads to the formation of antibody-drug conjugates or proteolysis-targeting chimeras, which can selectively target and degrade specific proteins within cells .
The hydrophilic nature of the polyethylene glycol component increases solubility in aqueous environments, facilitating better distribution and efficacy of the resulting conjugates in biological systems .
Mal-PEG10-NHS ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development.
Mal-PEG10-NHS ester has significant applications in scientific research, particularly in:
Mal-PEG10-NHS ester (C₃₁H₅₀N₂O₁₆; MW 706.73 g/mol) is a precision-engineered heterobifunctional crosslinker essential for constructing targeted biotherapeutics [1] [3]. Its design incorporates two distinct reactive groups: a maleimide moiety that forms stable thioether bonds with sulfhydryl groups (-SH) on cysteine residues, and an N-hydroxysuccinimide (NHS) ester that creates amide bonds with primary amines (-NH₂) on lysine residues or protein N-termini [5] [7]. These reactions occur under mild physiological conditions (pH 6.5–7.5), enabling efficient conjugation of biomolecules like antibodies, peptides, and oligonucleotides [5] [9].
The intervening polyethylene glycol (PEG) spacer comprises ten ethylene oxide units, imparting critical physicochemical properties. This hydrophilic spacer enhances aqueous solubility (>100 mg/mL in DMSO), reduces aggregation of conjugated complexes, and minimizes steric hindrance between linked molecules [1] [3] [4]. The 45.2 Å molecular length of the PEG10 chain provides substantial spatial separation, facilitating optimal orientation for binding events in constructs such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) [3] [6].
Table 1: Functional Characteristics of Mal-PEG10-NHS Ester
Property | Specification | Functional Impact |
---|---|---|
Maleimide Reactivity | Thiol-specific (Michael addition) | Stable conjugation to cysteine residues |
NHS Ester Reactivity | Amine-specific (nucleophilic substitution) | Covalent binding to lysine/N-termini |
PEG Spacer Length | 10 ethylene oxide units (45.2 Å) | Reduces steric interference |
Solubility in Aqueous Media | Enhanced by PEG spacer | Enables biocompatible reaction conditions |
Crosslinking Orientation | Site-specific conjugation | Preserves bioactivity of linked molecules |
The evolution of PEG-based linkers reflects a paradigm shift in bioconjugation technology. Early hydrophobic crosslinkers (e.g., carbodiimides) frequently caused conjugate aggregation and precipitation, limiting therapeutic efficacy [5]. The introduction of PEG spacers in the 1990s addressed these limitations by providing hydrophilicity, biocompatibility, and molecular flexibility [5]. Initial PEG reagents featured short chains (PEG1–PEG4), but their limited length proved insufficient for complex conjugates requiring substantial spatial separation [9].
Mal-PEG10-NHS ester emerged as part of the "discrete PEG" (dPEG®) revolution, which replaced polydisperse PEG mixtures with monodisperse chains of defined length [5]. This advancement enabled precise control over linker architecture and reproducible pharmacokinetics. The development timeline highlights key innovations:
Table 2: Evolution of PEG-Based Linker Technology
Generation | Time Period | Limitations | Mal-PEG10-NHS Advantages |
---|---|---|---|
First-Generation | 1980s–1990s | Hydrophobic aggregation | Hydrophilic spacer prevents aggregation |
Short-Chain PEG | 1990s–2000s | Insufficient spatial separation | Extended 45.2 Å spacer enables complex formation |
Polydisperse PEG | 2000–2010 | Batch variability | Monodisperse structure ensures reproducibility |
Discrete PEG | 2010–Present | N/A | Defined molecular weight (706.73 g/mol) |
The current applications of Mal-PEG10-NHS ester span multiple therapeutic modalities:
The chemical synthesis of Mal-PEG10-NHS ester involves sequential ethylene oxide coupling to create the decaethylene glycol core, followed by terminal functionalization with maleimide and NHS ester groups [3] [8]. Advanced purification techniques (HPLC, ion-exchange chromatography) ensure ≥95% purity, which is critical for batch-to-batch reproducibility in therapeutic applications [3] [7]. Future developments may explore branched variants and biodegradable PEG alternatives, but the precise architecture of Mal-PEG10-NHS ester remains indispensable for contemporary bioconjugation pipelines.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: